Kocurin

説明

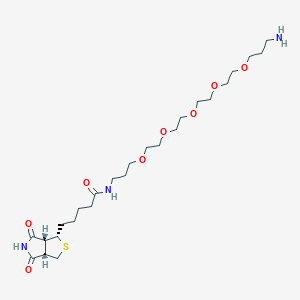

Kocurin is a new thiazolyl peptide that was isolated from culture broths of a marine-derived bacterium, Kocuria palustris . It has displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the submicromolar range .

Synthesis Analysis

The synthesis of Kocurin is controlled by a set of genes known as biosynthesis gene clusters (BGCs). These clusters include genes encoding nonribosomal synthetase (NRPS) and polyketide synthases (PKS) . The strains of Kocuria and Micrococcus were PCR screened for the presence of these secondary metabolite genes .

Molecular Structure Analysis

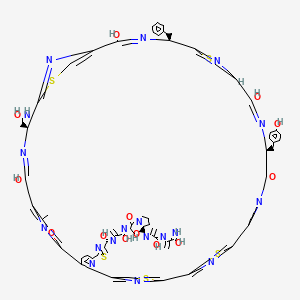

The structural elucidation of Kocurin was accomplished using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Kocurin were analyzed using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Physical And Chemical Properties Analysis

The physical and chemical properties of Kocurin were determined through a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis .

科学的研究の応用

Antibacterial Agent Against MRSA

Kocurin has been identified as a potent antibacterial agent, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits activity with minimum inhibitory concentrations (MICs) in the submicromolar range, indicating its strong potential as a new class of anti-MRSA antibiotics .

Marine-Derived Bacteria Research

The discovery of Kocurin underscores the importance of marine-derived bacteria like Kocuria palustris in the search for new bioactive molecules. Kocurin’s isolation and structural elucidation from such bacteria highlight the oceans’ vast potential as a source for novel antibiotics .

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Studies

Kocurin’s biosynthesis involves NRPS and PKS genes, which are crucial for the production of many bioactive secondary metabolites. Research into these genes can provide insights into the biosynthetic pathways and mechanisms of antibiotic production .

Sponge Symbiont Bioactivity

Kocurin is produced by sponge symbionts like Kocuria marina and Kocuria palustris. Studying these symbionts can lead to the discovery of new antibiotics and enhance our understanding of symbiotic relationships in marine ecosystems .

Antimicrobial Susceptibility Testing

Kocurin’s efficacy can be further explored through antimicrobial susceptibility testing against various bacterial strains. This includes testing against bacteria like Bacillus subtilis, vancomycin and β-lactam-resistant Enterococcus faecium, and thiazomycin-resistant Staphylococcus aureus strains .

Novel Drug Discovery

As a new member of the thiazolyl peptide family of antibiotics, Kocurin represents a prolific resource for novel drug discovery. Its unique structure and bioactivity profile make it an excellent candidate for the development of new therapeutic agents .

作用機序

将来の方向性

The discovery of Kocurin emphasizes the role of the thiazolyl peptide family as a prolific resource for novel drugs . The increasing resistance to known antibiotics developed by bacterial pathogens is one of the greatest threats to human health worldwide, and there remains an urgent need to find new anti-MRSA antibiotics with novel modes of action .

特性

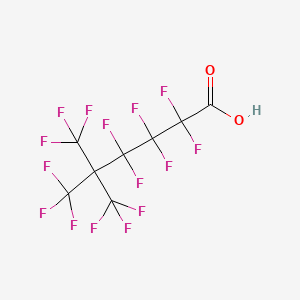

IUPAC Name |

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-RNRSDVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baringolin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)

![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)